molecular formula C14H26F3NO B8397155 n-Dodecyl-2,2,2-trifluoroacetamide

n-Dodecyl-2,2,2-trifluoroacetamide

Cat. No.: B8397155
M. Wt: 281.36 g/mol
InChI Key: GDHYSHGLRHWHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Dodecyl-2,2,2-trifluoroacetamide is a chemical reagent of interest in organic synthesis and antimicrobial research. As an amide derivative of trifluoroacetic acid, this compound features a long-chain dodecyl group, which may influence its lipophilicity and interaction with biological membranes. Related trifluoroacetamide compounds have demonstrated notable research value. For instance, N -benzyl-2,2,2-trifluoroacetamide has shown good antifungal and moderate antibacterial activity in studies, suggesting that the trifluoroacetamide moiety can be a key functional group in exploring new antimicrobial agents . Furthermore, trifluoroacetamide derivatives are established in peptide chemistry, where they serve as protective groups for amines during synthetic processes . The presence of the electron-withdrawing trifluoromethyl group typically enhances the stability of the amide bond and can alter the compound's physicochemical properties. Researchers may investigate this compound as a building block in the synthesis of more complex molecules, as a model compound in studies of membrane interactions, or to explore its potential bioactivity. This product is strictly For Research Use Only.

Properties

Molecular Formula

C14H26F3NO

Molecular Weight

281.36 g/mol

IUPAC Name

N-dodecyl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H26F3NO/c1-2-3-4-5-6-7-8-9-10-11-12-18-13(19)14(15,16)17/h2-12H2,1H3,(H,18,19)

InChI Key

GDHYSHGLRHWHDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Surfactant Applications

n-Dodecyl-2,2,2-trifluoroacetamide is primarily utilized as a surfactant in formulations requiring enhanced wetting and emulsification properties. Its fluorinated structure allows for improved stability and performance in harsh conditions.

Case Study: Emulsion Stability

A study demonstrated that this compound significantly improved the stability of oil-in-water emulsions compared to non-fluorinated surfactants. The emulsion's droplet size distribution was narrower, leading to enhanced stability over time. This property is particularly valuable in cosmetic formulations where long-term stability is essential.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Drug Encapsulation

Research involving this compound showed that it could effectively encapsulate the anticancer drug paclitaxel within micelles. The resulting formulation exhibited improved solubility and sustained release characteristics compared to traditional delivery methods. This application highlights its potential in developing more effective cancer therapies.

Environmental Applications

Due to its surfactant properties, this compound has been explored for use in environmental remediation processes. It can aid in the removal of hydrophobic pollutants from water systems.

Case Study: Pollutant Removal Efficiency

A study evaluated the effectiveness of this compound in removing polycyclic aromatic hydrocarbons (PAHs) from contaminated water samples. Results indicated that the surfactant significantly enhanced the desorption of PAHs from sediment particles, facilitating their removal from aquatic environments.

Material Science Applications

In material science, this compound is utilized as a processing aid for polymers and coatings. Its unique properties can improve the performance characteristics of materials.

Case Study: Polymer Processing

Incorporating this compound into polymer blends has been shown to enhance thermal stability and mechanical properties. A specific study found that adding this compound to polyvinyl chloride (PVC) formulations resulted in improved flexibility and impact resistance.

Data Summary Table

Application AreaKey Findings
SurfactantImproved emulsion stability; narrower droplet size distribution
PharmaceuticalsEnhanced solubility and sustained release of paclitaxel
Environmental RemediationEffective in desorbing PAHs from sediments; improved pollutant removal efficiency
Material ScienceEnhanced thermal stability and mechanical properties in polymer blends

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of n-Dodecyl-2,2,2-trifluoroacetamide, highlighting structural variations and their implications:

Compound Molecular Formula Molecular Weight Key Properties Applications/Findings
This compound C₁₄H₂₆F₃NO 293.36 g/mol Inferred: High lipophilicity due to long alkyl chain; likely low water solubility. Potential surfactant or membrane-permeating agent (extrapolated from alkyl analogs) .
N-Benzyl-2,2,2-trifluoroacetamide C₉H₈F₃NO 203.16 g/mol Melting point: 76°C; binds to AmpC β-lactamase (-5.53 kcal/mol) . Antifungal activity (75.3% cytotoxicity at 200 µg/mL); molecular docking with antimicrobial targets .
N-Decyl-2,2,2-trifluoroacetamide C₁₂H₂₂F₃NO 253.30 g/mol Inferred: Moderate lipophilicity; shorter chain than dodecyl analog. Limited data; likely intermediate in organic synthesis .
N,N-Diethyl-2,2,2-trifluoroacetamide C₆H₁₀F₃NO 169.15 g/mol Boiling point: 157–160°C; density: 1.142; flammable liquid . Solvent or reagent in catalysis; used in metathesis reactions .
N-Allyl-2,2,2-trifluoroacetamide C₅H₆F₃NO 153.10 g/mol Density: 1.191; hazardous (H315, H319) . Intermediate in ring-closing metathesis (RCM) reactions .
N-Methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO 127.07 g/mol Inferred: High volatility; used as derivatization agent. Solvent in GC/MS analysis; reagent in organic synthesis .

Key Comparative Insights:

Structural Effects on Lipophilicity and Solubility :

  • The dodecyl chain in this compound significantly increases lipophilicity compared to aromatic (N-benzyl) or short-chain (N-methyl, N-ethyl) analogs. This property may enhance membrane permeability but reduce aqueous solubility, a trade-off critical for pharmaceutical applications .
  • N,N-Diethyl-2,2,2-trifluoroacetamide’s lower molecular weight and branched structure improve volatility, making it suitable as a reaction solvent .

Biological Activity: N-Benzyl-2,2,2-trifluoroacetamide exhibits notable antifungal activity (IC₅₀ = 54.7% at 100 µg/mL) and binds to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis, with a free energy of -5.95 kcal/mol . In contrast, the dodecyl analog’s bioactivity remains uncharacterized but may leverage its lipophilicity for enhanced tissue penetration. Cytotoxicity varies with substituents: The benzyl derivative shows 75.3% cytotoxicity at 200 µg/mL, while allyl or methyl analogs are less studied .

Applications in Catalysis and Synthesis :

  • N,N-Diallyl-2,2,2-trifluoroacetamide (DAF) is utilized in ring-closing metathesis (RCM) with catalysts like Grubbs’ derivatives, highlighting the role of trifluoroacetamides in stabilizing transition-metal complexes .
  • N-Methyl-2,2,2-trifluoroacetamide serves as a derivatization agent in GC/MS for analyzing medicinal mushrooms, underscoring its utility in analytical chemistry .

Research Findings and Molecular Docking

  • Antioxidant Activity: Concentration-dependent radical scavenging, though less potent than standard antioxidants like ascorbic acid .
  • This compound: No direct docking studies are available, but its long alkyl chain may facilitate interactions with hydrophobic enzyme pockets, analogous to lipid-binding proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing n-Dodecyl-2,2,2-trifluoroacetamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via acylation of n-dodecylamine with trifluoroacetic anhydride (TFAA) under anhydrous conditions. A molar ratio of 1:1.2 (amine:TFAA) in an aromatic hydrocarbon solvent (e.g., toluene) at 60–80°C for 4–6 hours yields optimal results. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by NMR (e.g., absence of NH2 peaks in 1^1H NMR at δ 1.5–2.0 ppm) .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate). Yield improvements (>85%) are achievable by maintaining strict anhydrous conditions and slow TFAA addition to avoid exothermic side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • 1^1H/13^{13}C NMR : Confirm trifluoroacetyl group presence (CF3CO-) via 19^{19}F NMR at δ -75 to -78 ppm and carbonyl (C=O) signal at ~170 ppm in 13^{13}C NMR.
  • FTIR : Detect C=O stretch at ~1680–1700 cm⁻¹ and N-H bend (amide II) at 1540–1560 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 297 (M⁺) and fragments at m/z 254 (loss of CF3) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity, and how should MIC values be interpreted?

  • Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Prepare serial dilutions (1–100 µg/mL) in Mueller-Hinton broth.
  • Interpretation : MIC values ≤31.25 µg/mL indicate significant activity (cf. N-benzyl analogue’s MIC of 15.62 µg/mL against A. flavus). Include positive controls (e.g., ketoconazole) and solvent controls (DMSO ≤1%) to validate results .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with bacterial targets like AmpC beta-lactamase?

  • Protocol :

Protein Preparation : Retrieve 3D structures (e.g., PDB: 1KE4) and remove water/co-crystallized ligands using AutoDock Tools (ADT).

Ligand Preparation : Optimize this compound geometry via DFT (B3LYP/6-31G*) and convert to PDBQT format.

Docking Parameters : Use Lamarckian genetic algorithm (population size: 150, generations: 10, mutation rate: 0.02). Cluster poses by RMSD ≤2.0 Å and prioritize low binding energy (ΔG ≤-5 kcal/mol) .

  • Validation : Compare docking results with experimental MIC data. Discrepancies may arise from solubility limitations of the dodecyl chain in aqueous assays.

Q. What experimental strategies resolve contradictions between computational binding predictions and observed bioactivity?

  • Approaches :

  • Solubility Testing : Measure logP (e.g., shake-flask method) to assess hydrophobicity. Long alkyl chains (C12) may reduce bioavailability despite strong in silico binding.
  • Enzyme Inhibition Assays : Directly test inhibition of AmpC beta-lactamase using nitrocefin hydrolysis (λ = 486 nm). A >50% reduction in activity at 50 µg/mL supports docking predictions .
  • Orthogonal Validation : Use SPR or ITC to quantify binding kinetics (KD, ΔH) and correlate with computational ΔG values .

Q. How does the alkyl chain length in trifluoroacetamides influence structure-activity relationships (SAR) for antifungal activity?

  • SAR Insights :

  • Chain Length vs. Permeability : n-Dodecyl (C12) enhances lipid bilayer penetration but may reduce solubility. Compare MICs of C8 vs. C12 analogues.
  • Enzyme Binding : Docking studies suggest longer chains improve hydrophobic interactions with residues (e.g., ILE78 in AmpC beta-lactamase), but steric hindrance may offset gains .
    • Experimental Design : Synthesize homologues (C6–C16) and test against C. albicans. Use QSAR models to correlate chain length with logD and bioactivity .

Methodological Notes

  • Statistical Analysis : Apply Duncan’s multiple range test (p < 0.05) for bioactivity data to identify significant differences between treatments .
  • Data Reproducibility : Replicate assays in triplicate and report mean ± SD. For docking, run simulations with 10 independent trials to assess pose consistency .

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